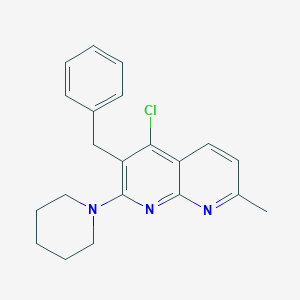![molecular formula C29H27N5O2 B292295 ethyl 4-[7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether](/img/structure/B292295.png)
ethyl 4-[7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazolopyridazine derivative that has exhibited promising results in scientific research.
Mechanism of Action
The mechanism of action of Ethyl 4-[7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether involves the inhibition of various enzymes and proteins that are involved in the inflammatory response and cancer cell proliferation. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of various kinases, such as AKT and ERK, which are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Ethyl 4-[7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 4-[7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether in lab experiments include its potent anti-inflammatory and anti-cancer properties. However, its limitations include its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on Ethyl 4-[7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether. One direction is to study its potential applications in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential use in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further research is needed to optimize its synthesis method to improve its solubility and reduce its cost of production.
In conclusion, Ethyl 4-[7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether is a promising chemical compound that has exhibited potent anti-inflammatory and anti-cancer properties. Its mechanism of action involves the inhibition of various enzymes and proteins that are involved in the inflammatory response and cancer cell proliferation. While it has limitations in its use in certain lab experiments, its potential applications in various fields of science make it a valuable area of research for the future.
Synthesis Methods
The synthesis of Ethyl 4-[7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether involves the reaction of 7-chloro-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine with 4-(2-ethylhexyloxy)aniline in the presence of a base, such as potassium carbonate. The reaction takes place in an organic solvent, such as dimethylformamide, under reflux conditions.
Scientific Research Applications
Ethyl 4-[7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether has been extensively studied for its potential applications in various fields of science. It has been shown to possess anti-inflammatory, anti-tumor, and anti-cancer properties.
properties
Molecular Formula |
C29H27N5O2 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
4-[2-(4-ethoxyphenyl)-3,4-diphenylpyrazolo[3,4-d]pyridazin-7-yl]morpholine |
InChI |
InChI=1S/C29H27N5O2/c1-2-36-24-15-13-23(14-16-24)34-28(22-11-7-4-8-12-22)25-26(21-9-5-3-6-10-21)30-31-29(27(25)32-34)33-17-19-35-20-18-33/h3-16H,2,17-20H2,1H3 |
InChI Key |
HZXLRPMOLVXJQA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=C3C(=NN=C(C3=N2)N4CCOCC4)C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C3C(=NN=C(C3=N2)N4CCOCC4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-Chlorophenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B292212.png)
![4-[(2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide](/img/structure/B292213.png)
![3-[(3-Methoxyphenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B292214.png)
![3-(1,3-Benzodioxol-5-yldiazenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B292215.png)
![5,7-dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292217.png)
![5,7-dimethyl-3-phenyldiazenyl-1H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B292219.png)
![3-[(2-fluorophenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292220.png)
![3-[(3-methoxyphenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292223.png)
![3-(1,3-benzodioxol-5-yldiazenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292224.png)
![5-amino-4-[2-(2-fluorophenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292228.png)
![5-amino-4-[2-(1,3-benzodioxol-5-yl)hydrazinyl]pyrazol-3-one](/img/structure/B292229.png)
![5-amino-4-[2-(3-methoxyphenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292231.png)

